1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C5H4F3N3O2 This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a nitro group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the nitration of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at elevated temperatures, and the product is isolated through crystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-amine: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-amine: Lacks the methyl group, which influences its steric and electronic properties.
Biological Activity
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-amine, also known as 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- IUPAC Name : 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- Molecular Formula : C5H4F3N3O2
- CAS Number : 27116-80-9
- Molecular Weight : 195.1 g/mol
Biological Activity Overview
The biological activities of this compound have been evaluated in various contexts, including anti-inflammatory, antifungal, and anticancer properties. Below are detailed findings from recent research.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole have shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Compound | IC50 (μM) | Reference |
---|---|---|
5-Methyl-4-nitro-pyrazole | 5.40 (COX-1), 0.01 (COX-2) | |
Diclofenac Sodium | 54.65 |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents with improved efficacy and safety profiles.
Antifungal Activity
In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of various phytopathogenic fungi. For instance, a series of pyrazole amide derivatives were synthesized and tested against multiple fungal strains, revealing moderate to excellent antifungal activity.
Compound | Fungal Strain | Activity Level |
---|---|---|
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole | Botrytis cinerea | Higher than boscalid |
The ability of these compounds to disrupt fungal cell membranes suggests potential applications in agricultural fungicides.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of pyrazole derivatives against cancer cell lines. Notably, certain pyrazoles demonstrated enhanced activity when combined with established chemotherapeutics like doxorubicin.
Compound | Cell Line | Synergistic Effect |
---|---|---|
Pyrazole Derivative A | MCF-7 | Significant synergy with doxorubicin |
Pyrazole Derivative B | MDA-MB-231 | Enhanced apoptosis observed |
The combination therapy approach may offer a promising strategy for treating aggressive breast cancer subtypes.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of COX Enzymes : The compound's structural features allow it to effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis.
- Membrane Disruption : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and disruption in fungal cells.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.
Case Studies and Research Findings
Several case studies have been documented regarding the efficacy of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study published in MDPI reported that certain pyrazole derivatives exhibited superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib and indomethacin .
- Antifungal Efficacy Assessment : Research evaluating the antifungal properties of various pyrazoles found that specific compounds outperformed existing antifungal agents against common plant pathogens .
- Cancer Treatment Synergy : A study highlighted the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer models, suggesting a novel therapeutic avenue for enhancing treatment outcomes .
Properties
Molecular Formula |
C5H5F3N4O2 |
---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
2-methyl-4-nitro-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H5F3N4O2/c1-11-4(9)2(12(13)14)3(10-11)5(6,7)8/h9H2,1H3 |
InChI Key |
VTSKSIOPIXTOBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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